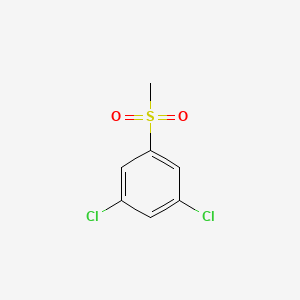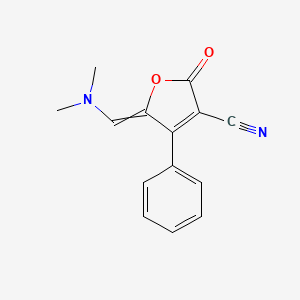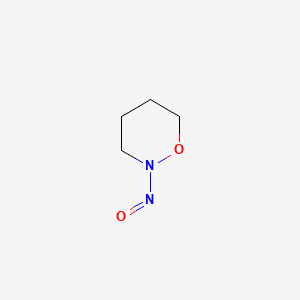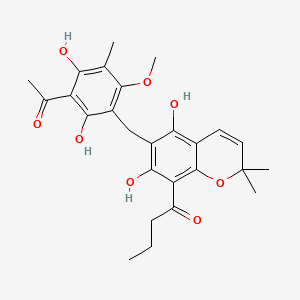
Butyrylmallotochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrylmallotochromene is a 1-benzopyran . It has a molecular formula of C26H30O8 and a molecular weight of 470.513 . The molecule contains a total of 66 bonds .
Molecular Structure Analysis
The Butyrylmallotochromene molecule contains a total of 64 atoms, including 30 Hydrogen atoms, 26 Carbon atoms, and 8 Oxygen atoms . It contains 66 bonds in total, including 36 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), 4 aromatic hydroxyls, and 2 ethers (aromatic) .Relevant Papers There are several relevant papers on Butyrylmallotochromene and related compounds . These papers discuss various aspects such as the protective role of Butyrate against obesity and obesity-related diseases , tooth discoloration induced by endodontic materials , and the discovery of selective Butyrylcholinesterase (BChE) inhibitors .
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Butyrylmallotochromene has been identified as a cytotoxic compound. A study by Fujita et al. (1985) isolated butyrylmallotochromene from the pericarps of Mallotus japonicus, demonstrating its cytotoxicity against KB cell lines. This suggests potential applications in cancer research and therapy, where cytotoxic agents are often used to target cancer cells (Fujita et al., 1985).
Eigenschaften
CAS-Nummer |
116979-51-2 |
|---|---|
Produktname |
Butyrylmallotochromene |
Molekularformel |
C26H30O8 |
Molekulargewicht |
470.5 g/mol |
IUPAC-Name |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H30O8/c1-7-8-17(28)19-22(31)15(21(30)14-9-10-26(4,5)34-25(14)19)11-16-23(32)18(13(3)27)20(29)12(2)24(16)33-6/h9-10,29-32H,7-8,11H2,1-6H3 |
InChI-Schlüssel |
KQDGTUWOPKXJII-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
Kanonische SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
Andere CAS-Nummern |
116979-51-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



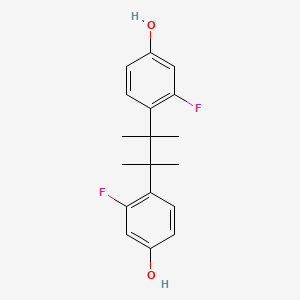
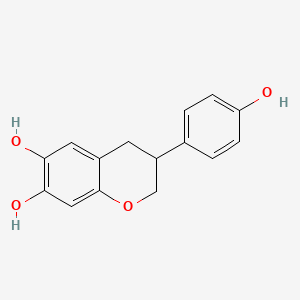
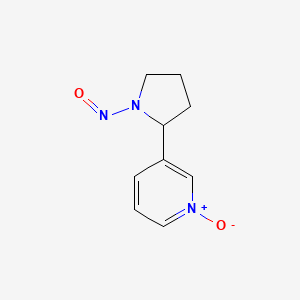
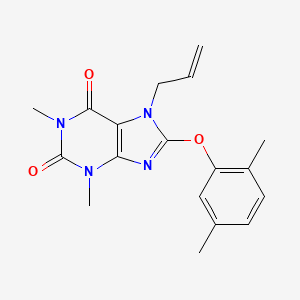
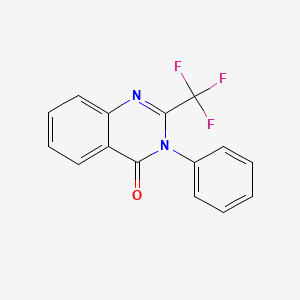
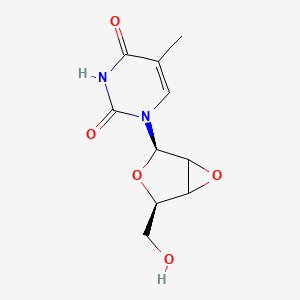
![9b-(3,5-Dimethylphenyl)-2,3-dihydrothiazolo[2,3-a]isoindol-5-one](/img/structure/B1206574.png)
![4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B1206575.png)
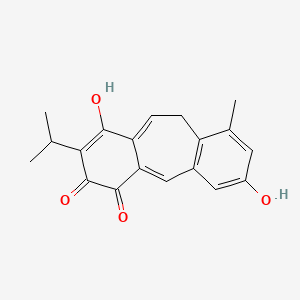
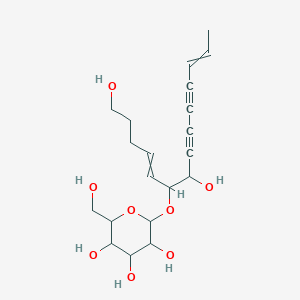
![(1R,15S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1206584.png)
